![molecular formula C8H9NO2 B050920 4-Methoxy-5-methylnicotinaldehyde CAS No. 123506-70-7](/img/structure/B50920.png)
4-Methoxy-5-methylnicotinaldehyde
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Overview
Description
4-Methoxy-5-methylnicotinaldehyde, also known as MMNA, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is a yellow crystalline solid that is soluble in organic solvents like ethanol, chloroform, and ethyl acetate. MMNA has attracted significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The exact mechanism of action of 4-Methoxy-5-methylnicotinaldehyde is not fully understood, but it is believed to act on specific molecular targets in cells. In cancer cells, 4-Methoxy-5-methylnicotinaldehyde has been shown to induce apoptosis (programmed cell death) by activating certain signaling pathways. In bacteria, 4-Methoxy-5-methylnicotinaldehyde has been shown to inhibit the growth of certain strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
4-Methoxy-5-methylnicotinaldehyde has been shown to have various biochemical and physiological effects in different organisms. In human cells, 4-Methoxy-5-methylnicotinaldehyde has been shown to inhibit the activity of certain enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. In plants, 4-Methoxy-5-methylnicotinaldehyde has been shown to inhibit the activity of certain enzymes like phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenolic compounds.
Advantages and Limitations for Lab Experiments
4-Methoxy-5-methylnicotinaldehyde has various advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for various analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Another advantage is its low toxicity, which makes it safe to handle in the laboratory. One of the limitations is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are various future directions for the research on 4-Methoxy-5-methylnicotinaldehyde. One direction is to investigate its potential use as a therapeutic agent for cancer and other diseases. Another direction is to explore its potential use as a biopesticide for controlling pests and diseases in crops. Additionally, further research can be done to understand its mechanism of action and its effects on different molecular targets in cells. Finally, the development of new synthesis methods for 4-Methoxy-5-methylnicotinaldehyde can lead to improved yields and purity, which can facilitate its use in various applications.
Synthesis Methods
4-Methoxy-5-methylnicotinaldehyde can be synthesized using different methods, including the condensation reaction between 4-methoxy-3-methylpyridine and acetaldehyde in the presence of a catalyst. Another method involves the reaction between 4-methoxy-3-methylpyridine and formaldehyde in the presence of a catalyst. The yield and purity of 4-Methoxy-5-methylnicotinaldehyde obtained from these methods depend on various factors like reaction conditions, catalyst type, and reactant ratio.
Scientific Research Applications
4-Methoxy-5-methylnicotinaldehyde has been extensively studied for its potential applications in various fields. In pharmaceuticals, 4-Methoxy-5-methylnicotinaldehyde has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agrochemicals, 4-Methoxy-5-methylnicotinaldehyde has been studied as a potential herbicide and insecticide. In materials science, 4-Methoxy-5-methylnicotinaldehyde has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
properties
IUPAC Name |
4-methoxy-5-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-9-4-7(5-10)8(6)11-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRJJWJSPJFBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-methylnicotinaldehyde |
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